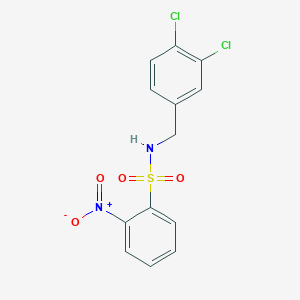

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSECWRJDKHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide" synthesis and characterization

Technical Monograph: Synthesis and Structural Validation of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Abstract This technical guide details the synthesis, purification, and characterization of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, a critical intermediate in the Fukuyama amine synthesis pathway. The protocol utilizes a nucleophilic substitution strategy between 2-nitrobenzenesulfonyl chloride (nosyl chloride) and 3,4-dichlorobenzylamine under anhydrous conditions. This document provides researchers with a self-validating workflow, emphasizing mechanistic causality, impurity control, and spectral prediction.

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed via the formation of a sulfonamide bond.[1][2] The electron-withdrawing nitro group at the ortho position of the sulfonyl moiety is chemically significant; it not only activates the sulfonyl chloride for nucleophilic attack but also increases the acidity of the resulting sulfonamide N-H proton (

Strategic Logic:

-

Electrophile: 2-Nitrobenzenesulfonyl chloride (2-NsCl). Highly reactive but moisture-sensitive.

-

Nucleophile: 3,4-Dichlorobenzylamine. A primary benzylic amine.

-

Base: Triethylamine (

). Essential to scavenge the HCl byproduct and drive the equilibrium forward. -

Solvent: Dichloromethane (DCM).[3] Chosen for its ability to solubilize both organic reactants while allowing easy aqueous workup.

Figure 1: Reaction Pathway and Mechanism

Caption: Mechanistic flow of the sulfonylation reaction. The base-mediated elimination of HCl is the thermodynamic driving force.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It prioritizes the exclusion of moisture to prevent the hydrolysis of the sulfonyl chloride into 2-nitrobenzenesulfonic acid (a water-soluble impurity).

Reagents & Materials:

-

3,4-Dichlorobenzylamine (1.76 g, 10.0 mmol)

-

2-Nitrobenzenesulfonyl chloride (2.33 g, 10.5 mmol) [1.05 eq]

-

Triethylamine (2.1 mL, 15.0 mmol) [1.5 eq]

-

Anhydrous Dichloromethane (DCM) (40 mL)

-

1M HCl (aqueous), Brine,

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Flush with nitrogen or argon to establish an inert atmosphere.

-

Why: 2-NsCl is hygroscopic; moisture leads to sulfonic acid byproducts that complicate purification.

-

-

Solvation:

-

Add 3,4-Dichlorobenzylamine (10 mmol) and Triethylamine (15 mmol) to the flask.

-

Add Anhydrous DCM (30 mL) and cool the solution to 0°C using an ice bath.

-

Why: Cooling controls the exotherm of the reaction, preventing side reactions or decomposition.

-

-

Addition of Electrophile:

-

Dissolve 2-Nitrobenzenesulfonyl chloride (10.5 mmol) in the remaining 10 mL of DCM.

-

Add this solution dropwise to the amine mixture over 15 minutes.

-

Observation: The solution may turn slightly yellow/orange upon addition.

-

-

Reaction Maintenance:

-

Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 2–4 hours.

-

Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting amine spot (low

, stains with Ninhydrin) should disappear.

-

-

Workup (Quenching):

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash sequentially with:

-

1M HCl (2 x 30 mL): Removes unreacted amine and triethylamine.

-

Water (30 mL): Removes inorganic salts.

-

Brine (30 mL): Dehydrates the organic phase.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically a solid.

-

Recrystallization: Dissolve in minimal hot Ethanol or EtOAc/Hexane (1:3) and cool slowly.

-

Yield: Expected yield is 85–95%.

-

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Characterization & Structural Validation

The following data represents the expected spectral signature for the pure compound. Deviations suggest impurities (e.g., residual solvent or hydrolyzed sulfonyl chloride).

Table 1: Predicted NMR Data ( )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.10 – 8.15 | Multiplet | 1H | 2-Ns Ar-H | Ortho to Nitro group (Deshielded) | |

| 7.90 – 7.95 | Multiplet | 1H | 2-Ns Ar-H | Ortho to Sulfonyl group | |

| 7.70 – 7.80 | Multiplet | 2H | 2-Ns Ar-H | Meta/Para protons | |

| 7.35 | Doublet (J~8Hz) | 1H | Benzyl Ar-H | C5-H (3,4-dichloro ring) | |

| 7.32 | Doublet (J~2Hz) | 1H | Benzyl Ar-H | C2-H (Between Cl and CH2) | |

| 7.10 | dd | 1H | Benzyl Ar-H | C6-H | |

| 5.80 – 6.00 | Broad Triplet | 1H | NH | Exchangeable with | |

| 4.30 | Doublet (J~6Hz) | 2H | Benzyl | Couples to NH; becomes Singlet with | |

| ~148.0 | - | - | Ipso carbon (Nitro) | ||

| ~135.0 | - | - | Ipso carbon (Sulfonyl) | ||

| ~46.5 | - | - | Benzyl | Characteristic benzylic shift |

Spectroscopic Markers (IR & MS)

-

FT-IR (ATR):

- (N-H stretch).

-

(

-

(

-

Mass Spectrometry (ESI+):

-

Look for

adducts. -

Isotope Pattern: The presence of two chlorine atoms will create a distinct isotope pattern:

- (100%)

- (~65%)

- (~10%)

-

Application Context: Fukuyama Chemistry

This molecule is not merely an endpoint; it is a versatile "activated" amine. The 2-nitrobenzenesulfonyl (Nosyl) group renders the sulfonamide proton acidic enough to be alkylated by weak bases (e.g.,

-

Deprotection: After alkylation, the Nosyl group can be removed under mild conditions using Thiophenol (

) and base (

Safety & Handling

-

2-Nitrobenzenesulfonyl Chloride: Corrosive and a skin sensitizer. Handle in a fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat residue at high temperatures.

-

Waste: Aqueous washes containing triethylamine hydrochloride should be treated as basic organic waste.

References

-

Fukuyama, T.; Jow, C.-K.; Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines". Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T.; Fukuyama, T. (2004).[4] "Ns strategies: a highly versatile synthetic method for amines". Chemical Communications, (4), 353-359.

-

BenchChem. "Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride".

-

Sigma-Aldrich. "2-Nitrobenzenesulfonyl chloride Product Specification & Safety Data".

Sources

An In-Depth Technical Guide to N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is a specialized organic compound primarily recognized for its role as a protected amine, leveraging the 2-nitrobenzenesulfonyl (nosyl) group. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and detailed characterization methods. The core utility of this molecule lies in synthetic chemistry, where the nosyl group offers robust protection for the benzylamine nitrogen, yet allows for mild and efficient deprotection. This attribute makes it a valuable intermediate in complex, multi-step organic syntheses. While direct biological applications have not been extensively reported, the broader class of nitrobenzenesulfonamides has been explored for various pharmacological activities, suggesting potential, un-investigated avenues for this specific molecule. This document serves as a technical resource, consolidating theoretical knowledge with practical, field-proven insights for professionals in chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorobenzyl group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide moiety. The structure combines the stability of a sulfonamide linkage with the unique reactivity conferred by the ortho-nitro group on the phenylsulfonyl ring.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source / Method |

| IUPAC Name | N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide | --- |

| CAS Number | 301675-35-6 | --- |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S | Calculated |

| Molecular Weight | 377.20 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CNS(=O)(=O)C2=CC=CC=C2[O-] | --- |

| Predicted XLogP3 | 3.9 | Computational |

| Predicted H-Bond Donors | 1 | Computational |

| Predicted H-Bond Acceptors | 5 | Computational |

| Predicted TPSA | 89.31 Ų | Computational[1] |

| Predicted Rotatable Bonds | 5 | Computational[1] |

Note: Experimental physical properties such as melting point and solubility are not widely published. Values are predicted based on computational models of the molecular structure.

The Strategic Role in Organic Synthesis: A Nosyl-Protected Amine

The primary and most significant application of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is as a stable, protected form of 3,4-dichlorobenzylamine. The 2-nitrobenzenesulfonyl (nosyl) group is a highly effective protecting group for primary and secondary amines, a strategy pioneered by Fukuyama and his colleagues.[2]

The Causality Behind the Choice of the Nosyl Group

-

Robust Protection: The strong electron-withdrawing nature of the nosyl group dramatically reduces the nucleophilicity and basicity of the amine nitrogen. This renders the protected amine inert to a wide array of reagents and reaction conditions, such as strong bases, organometallics, and various coupling reactions, preventing unwanted side reactions.[2]

-

Mild Deprotection: Unlike the traditional tosyl (Ts) group, which requires harsh cleavage conditions, the nosyl group is prized for its removal under remarkably mild conditions.[2] The presence of the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This allows for efficient cleavage using soft nucleophiles like thiols in the presence of a mild base.[3][4]

-

Crystallinity: Nosyl-protected amines are often stable, crystalline solids, which facilitates their purification through recrystallization.[2]

The combination of high stability and mild cleavage conditions makes nosyl-protected compounds like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide superior intermediates in the synthesis of complex molecules where sensitive functional groups must be preserved.

Synthesis and Characterization Workflow

The synthesis of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is a standard sulfonamide formation reaction. The protocol described below is a self-validating system, incorporating in-process controls (monitoring by TLC/LC-MS) and a robust purification sequence to ensure high purity of the final product.

General Synthesis Protocol

This protocol details the reaction between 3,4-dichlorobenzylamine and 2-nitrobenzenesulfonyl chloride.[2]

Materials:

-

3,4-Dichlorobenzylamine

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl)[5]

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM, CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,4-dichlorobenzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Add a suitable base like pyridine or triethylamine (1.2-1.5 eq).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

-

Addition of Sulfonyl Chloride: Add 2-nitrobenzenesulfonyl chloride (1.05-1.1 eq) portion-wise over 10-15 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. Maintain the temperature below 5 °C during the addition.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup - Quenching and Washing: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine (to aid in phase separation).[2]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Caption: Workflow for the synthesis of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Protons (Nosyl Ring): Expect four protons in the range of δ 7.5-8.2 ppm, showing complex splitting patterns characteristic of an ortho-substituted benzene ring.

-

Aromatic Protons (Dichlorobenzyl Ring): Expect three protons in the range of δ 7.2-7.5 ppm.

-

Methylene Protons (-CH₂-): A doublet (or singlet depending on conditions) around δ 4.3-4.5 ppm, coupled to the N-H proton.

-

Amine Proton (-NH-): A broad singlet or triplet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals expected between δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

-

Methylene Carbon (-CH₂-): A signal expected around δ 45-50 ppm.

-

-

FT-IR:

-

N-H Stretch: A peak around 3300 cm⁻¹.

-

Asymmetric/Symmetric SO₂ Stretch: Strong, characteristic peaks around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Asymmetric/Symmetric NO₂ Stretch: Strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ (may overlap with SO₂ stretch).

-

Deprotection: Releasing the Primary Amine

The key utility of this compound is its ability to be deprotected to release 3,4-dichlorobenzylamine under mild conditions, which is crucial for the later stages of a synthetic route.

Deprotection Protocol

The standard and most reliable method involves the use of a thiol and a non-nucleophilic base.[4][6]

Materials:

-

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

-

Thiophenol (PhSH) or 2-Mercaptoethanol (HSCH₂CH₂OH)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF.

-

Addition of Reagents: Add potassium carbonate (3.0 eq) followed by thiophenol (2.0 eq). The base deprotonates the thiol to generate the active thiophenolate nucleophile.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection is often accompanied by the formation of a yellow color.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the free amine.

-

Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate or ether) and wash with water and brine.

-

Purification: The free amine can be isolated and purified after drying and concentrating the organic layer, typically through acid-base extraction or chromatography.

Caption: Logical pathway for the mild deprotection of a nosyl-protected amine.

Potential Biological Relevance

While N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide itself is not documented with specific biological activity, the broader sulfonamide class is a cornerstone of medicinal chemistry.[7] Sulfonamide derivatives have been investigated and developed for a wide range of therapeutic applications, including:

Furthermore, some nitrobenzenesulfonamide derivatives have been specifically evaluated as hypoxic cell selective cytotoxic agents and radiosensitizers in cancer research.[11] The presence of the dichlorobenzyl moiety could also modulate activity, as halogenated phenyl rings are common features in many pharmacologically active compounds. These precedents suggest that N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide could serve as a scaffold or starting point for the development of new therapeutic agents, though this remains a speculative area requiring experimental validation.

Safety and Handling

As with all laboratory chemicals, N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard and handling information.

References

-

Agrawal, K. C., & Sakaguchi, M. (1980). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry, 23(12), 1378–1382. Available from: [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Yamane, T., Konno, K., et al. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharma and Drug Development. Available from: [Link]

- Miller, S. C., & Scanlan, T. S. (1999). Peptide synthesis with sulfonyl protecting groups. Google Patents (EP0941104A1).

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available from: [Link]

-

Asif, M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Chemistry & Biology Interface, 12(2), 76-95. Available from: [Link]

-

Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, a molecule featuring a confluence of pharmacologically relevant moieties—a dichlorinated aromatic ring, a nitro group, and a sulfonamide linkage—presents a compelling case for rigorous spectroscopic analysis. The interplay of these functional groups dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its potential biological activity and material characteristics.

This technical guide provides an in-depth exploration of the spectroscopic signature of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide. Moving beyond a mere cataloging of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind the observed spectral features. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to construct a comprehensive and self-validating structural profile of the title compound. The methodologies and interpretations presented herein are grounded in established principles and authoritative sources, ensuring both scientific integrity and practical applicability.

Chemical Structure

The structural foundation for all subsequent spectroscopic interpretation is the arrangement of atoms and bonds within N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Figure 1. Chemical Structure of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the electronic environment of each proton and carbon atom, as well as their connectivity.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is critical; it must dissolve the analyte without producing interfering signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for sulfonamides due to its excellent solubilizing power and its ability to slow down the exchange of the N-H proton, allowing for its observation. A standard 400 MHz spectrometer provides a good balance between resolution and accessibility for routine structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30-45° pulse angle to ensure quantitative integration.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[1]

-

Use a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and signal multiplicities.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| NH | ~8.5-9.5 | Broad Singlet | 1H | - | The acidic proton on the nitrogen is typically broad due to quadrupole broadening and potential exchange. Its downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl group. |

| H-3' | ~8.0-8.2 | Doublet | 1H | ~8.0 | This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-4'. |

| H-4', H-5' | ~7.7-7.9 | Multiplet | 2H | - | These protons are part of a complex splitting pattern due to coupling with their neighbors on the nitro-substituted ring. |

| H-6' | ~7.6-7.8 | Doublet | 1H | ~8.0 | This proton is ortho to the sulfonyl group and is split by H-5'. |

| H-2 | ~7.4-7.5 | Doublet | 1H | ~2.0 | This proton on the dichlorobenzyl ring is ortho to a chlorine atom and meta to the other, appearing as a doublet due to coupling with H-6. |

| H-5 | ~7.3-7.4 | Doublet | 1H | ~8.4 | This proton is ortho to a chlorine atom and is split by H-6. |

| H-6 | ~7.1-7.2 | Doublet of Doublets | 1H | ~8.4, 2.0 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| CH₂ | ~4.4-4.6 | Doublet | 2H | ~6.0 | These benzylic protons are adjacent to the nitrogen atom. The signal is shifted downfield due to the inductive effect of the sulfonamide group. It is split by the NH proton. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.[2][3]

¹³C NMR Spectral Data & Interpretation

Proton-decoupled ¹³C NMR reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C=O (if present) | 160-180 | Carbonyl carbons are significantly deshielded. (Not present in this molecule) |

| C-Ar (C-S) | ~140-145 | Aromatic carbon directly attached to the sulfonyl group. |

| C-Ar (C-NO₂) | ~148-152 | Aromatic carbon bearing the nitro group is strongly deshielded. |

| C-Ar (C-Cl) | ~130-135 | Aromatic carbons attached to chlorine atoms. |

| C-Ar (C-H) | 120-130 | Aromatic carbons with attached protons. The exact shifts depend on the electronic effects of the substituents. |

| C-Ar (C-CH₂) | ~135-140 | Quaternary aromatic carbon attached to the benzyl group. |

| CH₂ | ~45-50 | The benzylic carbon's chemical shift is influenced by the adjacent nitrogen and aromatic ring. |

Note: Chemical shifts are general predictions.[1][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational excitation.

Expertise & Experience: The Diagnostic Power of IR

For N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, the IR spectrum provides immediate, confirmatory evidence for the presence of the N-H bond, the S=O stretches of the sulfonamide, and the N=O stretches of the nitro group. These are highly diagnostic peaks that, when observed in their expected regions, provide a high degree of confidence in the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.

IR Spectral Data & Interpretation

The IR spectrum is characterized by several key absorption bands that confirm the presence of the principal functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3300 - 3200 | Medium | Confirms the presence of the sulfonamide N-H group.[5][6] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Indicates the presence of aromatic rings.[7] |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong | A strong absorption characteristic of the nitro group.[6][8] |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong | The second characteristic strong absorption for the nitro group.[6][8] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands confirming the aromatic skeletons.[7] |

| Asymmetric SO₂ Stretch | 1350 - 1310 | Strong | A very strong and reliable band for the sulfonamide group.[5][6] |

| Symmetric SO₂ Stretch | 1180 - 1150 | Strong | The second strong, characteristic band for the sulfonamide.[5][6] |

| C-N Stretch | 1300 - 1200 | Medium | Indicates the carbon-nitrogen bond. |

| C-Cl Stretch | 800 - 600 | Strong | Confirms the presence of chloro-substituents on the benzyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the precise determination of the molecular weight and can offer insights into the molecular structure through fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization

For a molecule like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, which possesses acidic (N-H) and polar (sulfonyl, nitro) groups, Electrospray Ionization (ESI) is an excellent choice. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation. This makes it ideal for unambiguously determining the molecular weight. High-resolution mass spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, can provide a mass measurement with high accuracy, allowing for the determination of the elemental composition.[9]

Experimental Protocol: LC-MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) or base to promote ionization.

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

-

Ionization: Utilize an electrospray ionization (ESI) source. For this molecule, both positive and negative ion modes should be explored.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Fragmentation (MS/MS): To gain further structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Mass Spectrometry Data & Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Formula: C₁₃H₁₀Cl₂N₂O₄S

-

Monoisotopic Molecular Weight: 371.96 g/mol

| Ion | Expected m/z | Significance |

| [M+H]⁺ | 372.97 | The protonated molecular ion, expected in positive mode ESI. |

| [M-H]⁻ | 370.95 | The deprotonated molecular ion, expected in negative mode ESI. |

| [M+Na]⁺ | 394.95 | A common adduct observed in ESI-MS. |

| Key Fragments | ||

| m/z 185 | C₆H₄NO₄S | Cleavage of the N-CH₂ bond, yielding the 2-nitrobenzenesulfonamide fragment. |

| m/z 159 | C₇H₅Cl₂ | Cleavage of the N-CH₂ bond, yielding the 3,4-dichlorobenzyl cation. |

The characteristic isotopic pattern of the two chlorine atoms (a ~9:6:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature in the mass spectrum, providing strong evidence for the presence of the dichlorobenzyl moiety.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and the electronic environments of each atom. IR spectroscopy offers rapid and definitive confirmation of the key functional groups—sulfonamide, nitro, and chloro-aromatic systems. Finally, high-resolution mass spectrometry anchors the structure by providing an exact molecular weight and formula, with fragmentation patterns that corroborate the proposed connectivity. This comprehensive spectroscopic dataset forms a reliable foundation for any further investigation into the chemical, biological, or material properties of this compound, embodying the principles of rigorous scientific validation.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Perjessy, A., Loos, D., & Prónayová, N. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides.

- Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.

- Suchetan, P. A., et al. (2012). N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2478.

- Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- University of Puget Sound. (n.d.). 13C-NMR.

- Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

- Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Matsuo, E., et al. (2006).

- BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.

- Calvano, C. D., et al. (2025, April 23). Identification and ecotoxicity of the diclofenac transformation products formed by photolytic and photocatalytic processes. Environmental Science and Pollution Research.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.com [mdpi.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. boa.unimib.it [boa.unimib.it]

A Technical Guide to N-(2-Nitrobenzenesulfonyl)-Protected Amines: The Case of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Introduction: Navigating the Complexities of Amine Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, frequently necessitate protection to avert undesirable side reactions.[1] Among the arsenal of amine protecting groups, sulfonamides have long been valued for their stability. However, traditional sulfonamides like the p-toluenesulfonyl (Tosyl) group often demand harsh cleavage conditions, limiting their applicability in the synthesis of complex molecules.[2][3][4]

This guide delves into the chemistry and application of the 2-nitrobenzenesulfonyl (nosyl or Ns) group, a versatile and readily cleavable protecting group for primary and secondary amines.[3][4] Pioneered by Fukuyama and his collaborators, the nosyl group offers a significant advantage over its predecessors: facile removal under remarkably mild conditions.[4][5] This is primarily due to the electron-withdrawing nature of the ortho-nitro substituent, which activates the aromatic ring for nucleophilic aromatic substitution.[3][4]

We will explore the core principles of nosyl-based amine protection through the specific lens of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide . This compound serves as an excellent case study for a nosyl-protected secondary amine, illustrating the key attributes of this protecting group strategy, from its installation to its strategic removal and its role in amine activation.

The Chemistry of the 2-Nitrobenzenesulfonyl (Nosyl) Group: A Two-Fold Advantage

The utility of the nosyl group is rooted in two key chemical properties that can be strategically exploited in synthesis: robust protection and mild deprotection, coupled with the ability to activate the protected amine for further functionalization.

Robust Protection of Amines

The reaction of a primary or secondary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base affords a stable sulfonamide.[4][6] The strong electron-withdrawing effect of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it unreactive towards a wide array of reagents and reaction conditions.[4][7] This stability is comparable to that of the more traditional tosyl group, allowing for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Mild Deprotection: The Fukuyama Deprotection

The defining feature of the nosyl group is its susceptibility to cleavage under mild conditions, a process known as the Fukuyama deprotection.[5][7] This is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9]

The mechanism of deprotection involves the formation of a Meisenheimer complex, where the thiolate anion attacks the electron-deficient aromatic ring of the sulfonamide.[10][11][12] This is followed by the elimination of sulfur dioxide and the release of the free amine. The mildness of these conditions makes the nosyl group orthogonal to many other common protecting groups, such as Boc and Fmoc, a critical feature in complex synthetic campaigns.[2][13]

Activation for N-Alkylation: The Fukuyama Amine Synthesis

Beyond its role as a simple protecting group, the nosyl group can also serve as an activating group. The electron-withdrawing nature of the nosyl moiety renders the N-H proton of a primary sulfonamide sufficiently acidic to be deprotonated by a mild base.[7] The resulting sulfonamide anion can then be readily alkylated, for instance, under Mitsunobu conditions or with alkyl halides.[10][11][14] This three-step sequence of nosylation, N-alkylation, and subsequent denosylation constitutes the powerful Fukuyama amine synthesis, a versatile method for preparing secondary amines from primary amines.[5][7]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the protection of an amine with the nosyl group and its subsequent deprotection, using the formation and cleavage of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide as a representative example.

Protection of 3,4-Dichlorobenzylamine (Nosylation)

This protocol describes the formation of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide from 3,4-dichlorobenzylamine.

Materials:

-

3,4-Dichlorobenzylamine

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichlorobenzylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 equivalents) to the stirred solution.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.[4]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram 1: Workflow for the Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride

Caption: A generalized workflow for the nosylation of an amine.

Deprotection of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

This protocol outlines the cleavage of the nosyl group to regenerate the free amine.

Materials:

-

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) in DMF in a round-bottom flask.

-

Add thiophenol (2.5 equivalents) to the solution.[4]

-

Add potassium carbonate (2.5 equivalents) to the stirred mixture.[4]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 3,4-dichlorobenzylamine can be purified by column chromatography or distillation.

Diagram 2: Deprotection Workflow for a Nosyl-Protected Amine

Caption: A generalized workflow for the deprotection of a nosyl-protected amine.

Quantitative Data and Reaction Parameters

The efficiency of the nosylation and denosylation reactions is a key consideration for their implementation in a synthetic route. The following table summarizes typical reaction conditions and yields for the cleavage of various nosyl-amides, illustrating the versatility of this deprotection strategy.

| Substrate | Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 40 min | 89-91 | [4] |

| Various Ns-amides | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | - | High | [4] |

| N-Nosyl protected amines | HSCH₂CH₂OH | DBU | DMF | Room Temp | - | High to excellent | [8][9] |

| N-Nosyl protected amines | PhSH | Cs₂CO₃ | DMF | Room Temp | - | High to excellent | [8][9] |

| N-Nosyl protected amines | n-Dodecanethiol | LiOH | - | Room Temp | - | Good | [5] |

Mechanism of Deprotection: A Closer Look

The mild cleavage of the 2-nitrobenzenesulfonamide protecting group is a cornerstone of its utility. This process proceeds through a well-established nucleophilic aromatic substitution mechanism, as depicted below.

Diagram 3: Mechanism of Nosyl Group Cleavage

Caption: The deprotection proceeds via a Meisenheimer complex. Note: A generic image placeholder is used; in a real document, a chemical structure drawing would be inserted.

-

Thiolate Attack: A thiolate anion, generated in situ from a thiol and a base, acts as a soft nucleophile. It attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl group.[10][11][12]

-

Formation of the Meisenheimer Complex: This nucleophilic addition results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.[10][11][12]

-

Elimination and Release of the Amine: The Meisenheimer complex then collapses, leading to the elimination of sulfur dioxide and the formation of a thioether byproduct. This process liberates the free amine, completing the deprotection.

The presence of the ortho-nitro group is crucial for this mechanism. Its strong electron-withdrawing nature stabilizes the Meisenheimer complex, thereby facilitating the reaction under mild conditions.

Conclusion and Future Perspectives

The 2-nitrobenzenesulfonyl (nosyl) group represents a significant advancement in the field of amine protection. Its combination of robust stability and remarkably mild cleavage conditions provides chemists with a powerful tool for the synthesis of complex molecules. The ability of the nosyl group to also function as an activating group in the Fukuyama amine synthesis further enhances its versatility.

The case of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide exemplifies the straightforward application of this protecting group strategy. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the areas of drug discovery and materials science, the nosyl group and its derivatives are poised to remain indispensable tools in the synthetic chemist's repertoire. Future research in this area may focus on the development of novel sulfonamide-based protecting groups with even greater selectivity and orthogonality, as well as the application of these strategies to solid-phase synthesis and the construction of complex molecular architectures.

References

- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.

- Christensen, C., Clausen, R. P., Begtrup, M., & Kristensen, J. L. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(47), 8795-8798.

- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.

- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a resin-bound peptide. Journal of the American Chemical Society, 119(9), 2301-2302.

- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.

- Labadie, G. R., & Mascaretti, O. A. (2000). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 3175-3180.

- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

- Woerly, E. M., Roy, J., & Burke, M. D. (2014). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.

- BenchChem. (2025, December). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.

- SK. (2014, May 6). Sulfonyl Protective Groups.

- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.

- Truong, V. X. (2020). Break Up to Make Up: Utilization of Photocleavable Groups in Biolabeling of Hydrogel Scaffolds. Biomacromolecules, 21(8), 2849-2865.

- Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(12), 1196-1205.

- Turner, S. R. (Ed.). (2004). The Practice of Medicinal Chemistry. Academic Press.

- PrepChem. (n.d.). Synthesis of 3-nitro-4-chlorobenzenesulfonylchloride. PrepChem.com.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonyl chloride for synthesis. Sigma-Aldrich.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.

- Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.

- BenchChem. (n.d.). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. BenchChem.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide: Technical Research Guide

Executive Summary

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is a specialized sulfonamide intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. It serves as a critical "Nosyl-protected" amine scaffold , enabling the precise synthesis of secondary amines via the Fukuyama Amine Synthesis . The 3,4-dichlorobenzyl moiety is a privileged pharmacophore found in numerous bioactive compounds, including antifungal agents (e.g., Luliconazole analogs), antidepressants, and GPCR antagonists. This guide details its physicochemical profile, synthetic utility, and step-by-step protocols for its application in generating N-functionalized drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound combines a highly lipophilic, electron-deficient benzyl group with an electron-withdrawing nitrobenzenesulfonyl (Nosyl) auxiliary. This unique structure activates the sulfonamide nitrogen for alkylation while allowing for mild deprotection.

| Property | Detail |

| Chemical Name | N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide |

| Functional Class | Nosyl-protected Amine / Sulfonamide Intermediate |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S |

| Molecular Weight | 361.20 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Key Structural Features | [1] • 3,4-Dichlorobenzyl: Bioactive pharmacophore.• 2-Nitrobenzenesulfonyl: Activating/Protecting group (cleavable).• Sulfonamide NH: Acidic proton (pKa ~9-10), enabling Mitsunobu or alkylation reactions. |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, THF; Insoluble in water. |

Strategic Application: The Fukuyama Amine Synthesis

The primary research value of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide lies in its role as a stable, crystalline intermediate that overcomes the limitations of direct amine alkylation (which often leads to over-alkylation).

Mechanism of Action (Synthetic)

-

Activation: The ortho-nitro group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the sulfonamide N-H proton.

-

Functionalization: This acidity allows for mono-alkylation under mild basic conditions (e.g., K₂CO₃) or via Mitsunobu conditions (PPh₃/DIAD) with alcohols.

-

Deprotection: The Nosyl group is cleaved via nucleophilic aromatic substitution using a thiol (e.g., thiophenol or mercaptoacetic acid) and a base, releasing the desired secondary amine.

Pathway Visualization

The following diagram illustrates the workflow for transforming this intermediate into a bioactive secondary amine.

Figure 1: The Fukuyama Amine Synthesis pathway utilizing N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide to access complex secondary amines.

Experimental Protocols

Protocol A: Synthesis of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide

Objective: Preparation of the Nosyl-protected intermediate from commercially available starting materials.

Reagents:

-

3,4-Dichlorobenzylamine (1.0 equiv)

-

2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask with 3,4-dichlorobenzylamine and anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.[2]

-

Addition: Add TEA followed by the dropwise addition of a solution of 2-nitrobenzenesulfonyl chloride in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol or purify via silica gel chromatography.

-

Expected Yield: 85–95%

-

Appearance: Pale yellow to white solid.

-

Protocol B: Alkylation (Mitsunobu Variant)

Objective: Introduction of a complex alkyl group (R) to the sulfonamide nitrogen.

Reagents:

-

N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (1.0 equiv)

-

Target Alcohol (R-OH) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD or DEAD (1.5 equiv)

-

THF (anhydrous)

Procedure:

-

Dissolution: Dissolve the sulfonamide, alcohol, and PPh₃ in anhydrous THF.

-

Activation: Cool to 0°C. Add DIAD dropwise to maintain the temperature.

-

Reaction: Stir at room temperature overnight.

-

Workup: Concentrate and purify directly via column chromatography. The Nosyl group makes the product easy to track on TLC (UV active).

Protocol C: Deprotection (Nosyl Cleavage)

Objective: Removal of the sulfonamide auxiliary to yield the free secondary amine.

Reagents:

-

N-Alkyl-N-Nosyl intermediate

-

Thiophenol (PhSH) (1.2–2.0 equiv) or Thioglycolic acid

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃

-

Acetonitrile or DMF

Procedure:

-

Reaction: Mix the intermediate with the base and thiol in Acetonitrile. Stir at 25–50°C. The solution often turns bright yellow (formation of the Meisenheimer complex/nitrosulfide byproduct).

-

Monitoring: Reaction is usually complete within 1–3 hours.

-

Workup: Dilute with ether/EtOAc. The byproduct (thioether) remains in the organic phase. Extract the secondary amine into aqueous acid (1N HCl), wash the organic layer, then basify the aqueous layer and extract the pure amine back into organics.

Safety & Handling (E-E-A-T)

-

Sulfonyl Chlorides: The starting material (NsCl) is corrosive and a lachrymator. Handle in a fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement.[2] Do not distill residues containing nitro-sulfonamides to dryness at high temperatures.

-

Thiophenol: Extremely malodorous and toxic. Use bleach (NaOCl) to quench glassware and waste streams immediately after the deprotection step.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.

-

PubChem Compound Summary. 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information.

- Bachrach, S. M. (2005). Nucleophilic Aromatic Substitution. In Computational Organic Chemistry. Wiley-Interscience. (Contextual grounding for deprotection mechanism).

Sources

Methodological & Application

Synthesis of secondary amines using "N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide"

This guide details the protocol for synthesizing unsymmetrical secondary amines using

Reagent Focus:

Core Principle & Strategy

Direct alkylation of primary amines (e.g., 3,4-dichlorobenzylamine) with alkyl halides is notoriously difficult to control, often yielding a mixture of secondary and tertiary amines. The Fukuyama strategy utilizes the 2-nitrobenzenesulfonyl (Nosyl or Ns) group as both a protecting and activating group.

-

Activation: The electron-withdrawing nature of the Nosyl group acidifies the N-H proton (

), permitting alkylation under mild basic conditions or neutral Mitsunobu conditions. -

Protection: The sulfonamide prevents over-alkylation (quaternization).

-

Deprotection: The Nosyl group is cleaved via nucleophilic aromatic substitution (

) using a thiol, releasing the desired secondary amine and sulfur dioxide.[1][2]

Reaction Workflow

The following diagram illustrates the critical pathway from the Nosyl-scaffold to the final secondary amine.[3]

Caption: Logical workflow for the conversion of the Nosyl-scaffold into a secondary amine.

Experimental Protocols

Phase 1: Alkylation of the Scaffold

Choose Method A if your alkylating agent is an alcohol (stereoselective inversion occurs). Choose Method B if using an alkyl halide.

Method A: Mitsunobu Alkylation (Reagent: Alcohol)

Best for: Primary and secondary alcohols.[4]

Mechanism:

Materials:

-

Scaffold:

-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (1.0 equiv) -

Alcohol (R-OH): 1.2 – 1.5 equiv

-

Triphenylphosphine (

): 1.5 equiv -

DIAD (Diisopropyl azodicarboxylate) or DEAD: 1.5 equiv

-

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Dissolution: In a flame-dried flask under inert atmosphere (

or Ar), dissolve the Scaffold, Alcohol, and -

Addition: Cool the solution to

. Add DIAD dropwise via syringe over 10 minutes. The solution will turn yellow/orange. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (typically 30–50% EtOAc/Hexanes).

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The crude residue contains triphenylphosphine oxide (

). Purify via flash column chromatography (Silica gel).-

Note: The N,N-disubstituted sulfonamide is often less polar than the starting material.

-

Method B: Base-Mediated Alkylation (Reagent: Alkyl Halide)

Best for: Primary alkyl halides (iodides/bromides) and benzylic halides. Mechanism: Direct nucleophilic substitution.

Materials:

-

Scaffold:

-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (1.0 equiv) -

Alkyl Halide (R-X): 1.2 – 1.5 equiv

-

Base:

(2.0 equiv) or -

Solvent: DMF or Acetonitrile (

)

Step-by-Step:

-

Suspension: Dissolve the Scaffold in DMF (

). Add the solid carbonate base. -

Addition: Add the Alkyl Halide.

-

Reaction: Stir at RT (for reactive halides) or heat to

(for unreactive halides) for 4–16 hours. -

Workup: Dilute with EtOAc and wash extensively with water/brine (to remove DMF). Dry organic layer over

. -

Purification: Flash chromatography if necessary, though conversion is often quantitative.

Phase 2: Deprotection (Nosyl Cleavage)

This step removes the activating group to reveal the secondary amine.

Safety Note: Thiophenol is toxic and has a stench. Work in a well-ventilated fume hood. Bleach can be used to neutralize thiol spills.

Reagents:

-

Intermediate: N,N-disubstituted sulfonamide (from Phase 1)

-

Thiol: Thiophenol (

, 2.0 equiv) OR Mercaptoacetic acid (odorless alternative, 3.0 equiv) -

Base:

(3.0 equiv) or -

Solvent: DMF or Acetonitrile

Step-by-Step:

-

Setup: Dissolve the intermediate in DMF or

( -

Reagent Addition: Add the base followed by the thiol.

-

Reaction: Stir at RT. The reaction typically proceeds rapidly (30 min – 2 hours). The solution often turns bright yellow (Meisenheimer complex).

-

Workup (Critical for Purity):

-

Dilute with

or -

Acid-Base Extraction:

-

-

Isolation: Dry the combined organic extracts (

) and concentrate. The resulting oil/solid is the pure secondary amine.

Data & Performance Metrics

The following table summarizes expected yields and conditions based on the alkylating agent used with this specific scaffold.

| Alkylating Agent | Method | Conditions | Typical Yield (Alkylation) | Typical Yield (Deprotection) |

| Primary Alcohol (e.g., Benzyl alcohol) | Mitsunobu | 85–95% | 90–98% | |

| Secondary Alcohol (e.g., Isopropanol) | Mitsunobu | 60–80% | 85–95% | |

| Primary Alkyl Halide (e.g., MeI, EtBr) | Base/Halide | >95% | 90–95% | |

| Benzylic Halide | Base/Halide | >95% | 90–95% |

Mechanistic Insight: The Deprotection

Understanding the deprotection mechanism is vital for troubleshooting. It is not a hydrolysis; it is a Nucleophilic Aromatic Substitution (

Caption:

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[9] Tetrahedron Letters, 36(36), 6373-6374.

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications, (4), 353-359.

-

BenchChem. Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Chemo-Selective Cleavage of the 2-Nitrobenzenesulfonyl (Nosyl) Group

Target Substrate: N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide Application: Fukuyama Amine Synthesis & Protecting Group Strategy

Executive Summary & Strategic Context

This application note details the deprotection of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide , a critical intermediate often encountered in the synthesis of secondary amines via the Fukuyama protocol. The 2-nitrobenzenesulfonyl (Nosyl, Ns) group is unique among sulfonamides; unlike the robust Tosyl (Ts) or Mesyl (Ms) groups which require harsh reductive cleavage (e.g., Na/naphthalene), the Nosyl group is cleaved under mild, neutral-to-basic conditions via nucleophilic aromatic substitution (

For the specific substrate N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide , the presence of the electron-withdrawing 3,4-dichlorobenzyl moiety renders the sulfonamide nitrogen less nucleophilic but does not significantly hinder the deprotection. The protocols below are optimized to release the free amine, 3,4-dichlorobenzylamine (or its N-alkylated derivative), while preserving the halogenated benzyl ring.

Mechanistic Insight: The Meisenheimer Cascade

Understanding the mechanism is vital for troubleshooting. The cleavage does not occur via direct attack on the sulfur atom. Instead, it proceeds through a Meisenheimer complex .[1]

-

Activation: The ortho-nitro group makes the benzene ring highly electrophilic.

-

Addition: A soft nucleophile (thiolate,

) attacks the ring carbon ipso to the sulfonyl group. -

Elimination: The complex collapses, expelling sulfur dioxide (

) and the sulfonamide anion, which protonates to form the free amine.

Pathway Visualization

The following diagram illustrates the molecular events driving this transformation.

Figure 1: Mechanistic pathway of Nosyl deprotection via Meisenheimer complex formation.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Protocol A is the historical gold standard (high reliability). Protocol B is the modern "green" alternative (odorless, water-soluble byproducts).

Protocol A: Thiophenol/Cesium Carbonate (The Gold Standard)

Recommended for: Difficult substrates or when reaction speed is critical.

Safety Warning: Thiophenol is highly toxic and has a potent, repulsive stench. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) must be available to quench glassware.

| Parameter | Specification |

| Reagent | Thiophenol ( |

| Base | Cesium Carbonate ( |

| Solvent | DMF or Acetonitrile (MeCN) |

| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv |

| Temperature | |

| Time | 1 – 4 Hours |

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide (1.0 equiv).

-

Solvation: Dissolve in anhydrous DMF (

concentration). -

Activation: Add

(3.0 equiv) in one portion. The suspension may turn yellow/orange. -

Initiation: Add Thiophenol (1.2 equiv) dropwise via syringe.

-

Note: The solution often turns a deep bright yellow or red due to the nitrophenyl sulfide byproduct.

-

-

Monitoring: Stir at room temperature. Monitor by TLC (typically 30% EtOAc/Hexane).

-

Target: Disappearance of the sulfonamide spot.

-

Observation: Appearance of a polar, ninhydrin-active spot (the free amine).

-

-

Workup:

-

Dilute with

or EtOAc. -

Wash with saturated

(removes -

Critical Wash: Wash organic layer

with water (to remove DMF). -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. The byproduct (2-nitrophenyl phenyl sulfide) is non-polar and elutes early; the amine is polar.

Protocol B: Mercaptoacetic Acid/Lithium Hydroxide (Odorless & Green)

Recommended for: Routine synthesis, scale-up, and avoiding toxic stenches.

This method utilizes mercaptoacetic acid (thioglycolic acid). The byproduct is a carboxylic acid, which is water-soluble and easily removed during the basic extraction, eliminating the need for chromatography in many cases.

| Parameter | Specification |

| Reagent | Mercaptoacetic Acid ( |

| Base | Lithium Hydroxide ( |

| Solvent | DMF |

| Stoichiometry | 1.0 equiv Substrate : 2.0 equiv Thiol : 5.0 equiv Base |

| Temperature |

Step-by-Step Methodology:

-

Dissolution: Dissolve N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide in DMF.

-

Reagent Prep: Add Mercaptoacetic acid (2.0 equiv) followed by

(5.0 equiv). -

Reaction: Stir at room temperature. If the substrate is sterically hindered (e.g., if N-alkylated with a bulky group), heat to

. -

Workup (Self-Purifying):

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash 1: Water (removes DMF).

-

Wash 2: Saturated

or -

Mechanism of Purification: The byproduct (2-nitrophenylthioacetic acid) is deprotonated by the base and moves into the aqueous layer. The free amine (3,4-dichlorobenzylamine) remains in the organic layer.

-

-

Isolation: Dry the organic layer and concentrate.[1][3] Often yields pure amine without column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol and troubleshoot issues.

Figure 2: Decision matrix for reagent selection and troubleshooting logic.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Base insolubility or old reagents. | Switch base to |

| Slow Conversion | Steric hindrance around the nitrogen. | Heat to |

| Low Yield | Amine lost in aqueous wash. | 3,4-dichlorobenzylamine is somewhat lipophilic, but if pH is too low, it protonates. Ensure aqueous washes are basic ( |

| Yellow Oil Persists | Residual Thiophenol/Byproduct.[8] | Wash organic layer with |

References

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995).[8] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T., & Fukuyama, T. (2004).[1] "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, (4), 353–359.

-

Mattern, R.-H. (2005). "Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents." Tetrahedron Letters. (Demonstrates polymer-supported options).

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. N-benzyl-2-nitrobenzenesulfonamide | C13H12N2O4S | CID 711154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The 2-Nitrobenzenesulfonamide (Nosyl) Group in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity products. Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research, relies on a system of orthogonal protecting groups to direct the stepwise assembly of amino acids.[1][2] This document provides a detailed technical guide on the application of the 2-nitrobenzenesulfonamide (nosyl, or Ns) moiety, exemplified by compounds like N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide, as a robust and versatile protecting group for amine functionalities in SPPS. The nosyl group offers a distinct advantage over traditional sulfonyl protectors like the tosyl (Ts) group due to its cleavability under exceptionally mild conditions, a feature attributed to the electron-withdrawing nature of its ortho-nitro substituent.[3] We will explore the underlying chemical mechanisms, provide detailed experimental protocols for protection and deprotection, and illustrate its integration into standard Fmoc-based SPPS workflows.

Scientific Principles and Mechanistic Overview

The efficacy of the 2-nitrobenzenesulfonyl group stems from its ability to form stable, crystalline sulfonamides with primary and secondary amines, effectively masking their nucleophilicity.[3] This protection is crucial for preventing unwanted side reactions during the peptide coupling steps.

The Advantage of the Nosyl Group

Unlike the widely used p-toluenesulfonyl (tosyl, Ts) group, which necessitates harsh cleavage conditions (e.g., strong acids or dissolving metal reduction), the nosyl group can be removed under gentle conditions. The presence of the electron-withdrawing nitro group at the ortho position activates the aromatic ring for nucleophilic aromatic substitution. This allows for deprotection using soft nucleophiles, typically thiolates, in a polar aprotic solvent at room temperature.[3][4] This mild removal is highly compatible with the sensitive and complex architecture of peptides, preserving the integrity of the final product.

Mechanism of Protection and Deprotection

Protection (Nosylation): Primary or secondary amines react readily with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a mild base to form the corresponding stable sulfonamide.

Deprotection (Denosylation): The cleavage occurs via a Meisenheimer complex intermediate.[4] A thiol, such as thiophenol, in the presence of a base like potassium carbonate, acts as a nucleophile. It attacks the carbon atom bearing the sulfonyl group, leading to the displacement of the protected amine.

Below is a diagram illustrating the core structure of a nosyl-protected amine, using N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide as the reference compound.

Caption: Structure of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide.

Application in Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc and Boc groups are standard for protecting the α-amino group of incoming amino acids, the nosyl group is exceptionally well-suited for the side-chain protection of amino acids containing primary or secondary amines, such as Lysine (Lys), Ornithine (Orn), or non-canonical amino acids.[5][6] Its orthogonality with the TFA-labile side-chain protecting groups (like tBu, Trt, Boc) and the base-labile Fmoc group makes it a valuable tool in complex syntheses.[6][7]

The nosyl group can be employed for:

-

Orthogonal Side-Chain Protection: Allowing for selective deprotection and on-resin modification of a specific amino acid side chain (e.g., for cyclization, branching, or labeling) without affecting other protecting groups.[8]

-